tert-Butyl 2-aminoacetate
Overview
Description
Tert-Butyl 2-aminoacetate is a chemical compound that serves as an intermediate in the synthesis of various amines and amino acid derivatives. It is particularly significant in the field of asymmetric synthesis, where it is used to create chiral amines that are important in pharmaceutical development. The tert-butyl group in these compounds often acts as a protecting group, which can be removed after the desired reactions have taken place.
Synthesis Analysis
The synthesis of tert-butyl 2-aminoacetate derivatives often involves the use of N-tert-butanesulfinyl imines, which are prepared from tert-butanesulfinamide and aldehydes or ketones. These imines are versatile intermediates that can react with a wide range of nucleophiles, leading to the formation of various enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids . Additionally, tert-butyl esters, such as tert-butyl acetoacetates, can be used in continuous flow synthesis methods to create highly substituted pyrrole-3-carboxylic acid derivatives, which are valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-aminoacetate derivatives is characterized by the presence of the tert-butyl group, which provides steric bulk and can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butyl group is also a key factor in the stability of the intermediates and their ability to be used in various synthetic applications .
Chemical Reactions Analysis
Tert-butyl 2-aminoacetate derivatives participate in a variety of chemical reactions. For instance, tert-butanesulfinimines are used in stereoselective reductions, nucleophilic 1,2-additions, and ylide condensations to synthesize nitrogen-containing compounds . The tert-butyl group can also assist in the regioselective acylation of anilines with alpha-oxocarboxylic acids, where tert-butyl nitrite acts as both a nitrosation reagent and an oxidant . Furthermore, tert-butyl 2-aminoacetate derivatives are used in the synthesis of trifluoromethyl-containing amines and amino acids, which are of significant pharmaceutical importance .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-aminoacetate derivatives are influenced by the tert-butyl group, which imparts volatility and hydrophobicity to the molecule. These properties are crucial for the analysis of amino acids by gas-liquid chromatography, where tert-butyl 2-aminoacetate derivatives are used as silylating agents to form stable and volatile derivatives suitable for chromatographic analysis . The tert-butyl group also plays a role in the stability of the compound during solid-phase synthesis, as seen in the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in the synthesis of atorvastatin .
Scientific Research Applications
-
Chemical Synthesis
-
Chromatography
-
Analytical Research
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDMGHPMLKLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214823 | |
Record name | Glycine tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-aminoacetate | |
CAS RN |
6456-74-2 | |
Record name | Glycine tert-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Glycine tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.